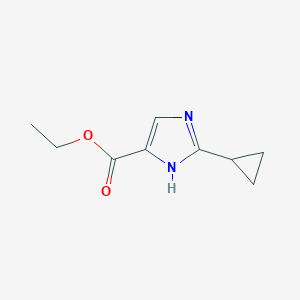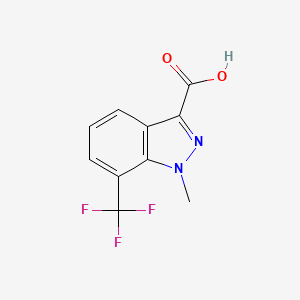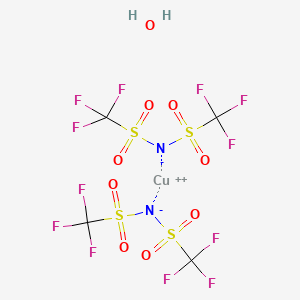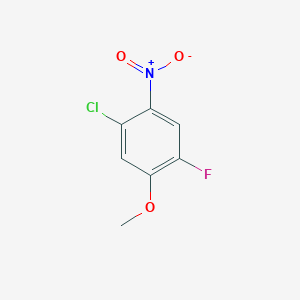
2-Phenylethylammonium bromide
説明
2-Phenylethylammonium bromide is a useful research compound. Its molecular formula is C8H12BrN and its molecular weight is 202.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Perovskite Light Emitting Diodes (LEDs)
2-Phenylethylammonium bromide is used to enhance the efficiency of perovskite LEDs, although it can negatively impact stability. This implies the need for new materials with lower ionic mobility to improve their stability (Warby et al., 2020).
Organic Synthesis
It plays a role in the production of 1-substituted 3-phenylthiohomoallyl alcohols from aldehydes (Masuyama et al., 2003), and in catalyzing the solvent-free synthesis of dihydropyrimidinones, offering a greener alternative to traditional methods (Reddy et al., 2003).
Ionic Liquids and Complexation Studies
New aromatic quaternary ammonium bromides, synthesized via a novel route, have shown potential in ionic liquids and complexation studies (Busi et al., 2004).
Phase Transition Studies
Phenethylammonium bromide undergoes a solid-to-liquid phase transition, which is of interest in understanding the dynamics of such materials (Gruwel & Wasylishen, 1991).
Energy Storage
Its potential as a bromine complexing agent in Zn-Br2 batteries has been explored, especially with reticulated vitreous carbon as electrode material (Mastragostino & Valcher, 1983).
Photodetectors
In the field of photodetectors, large-scale 2D perovskite single crystal plates grown using 2-phenylethylammonium bromide show promising properties for practical integrated optoelectronics applications (Ge et al., 2019).
Surface Chemistry
The compound is involved in lowering water surface tension and forming various aggregation structures in heterogemini surfactants (Nyuta et al., 2006).
Perovskite Solar Cells
It significantly improves the moisture resistance and photovoltaic performance of high-temperature annealed perovskite films, contributing to device efficiency (Gao et al., 2020).
Molecular and Crystal Structures
The study of its molecular and crystal structure offers insights into the properties of similar lipid-model amphiphiles (Okuyama et al., 1988).
Hydrate-Based CO2 Capture
As an anti-agglomerant, it effectively reduces hydrate agglomeration, improving the efficiency of hydrate-based CO2 capture systems (Li et al., 2018).
特性
IUPAC Name |
2-phenylethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAGENYJMTVCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethylammonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B8131762.png)
![(4AR,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B8131769.png)

![1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate](/img/structure/B8131773.png)
![5-Methyl-1H-thieno[2,3-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B8131775.png)




![methyl (2R)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B8131829.png)


![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate](/img/structure/B8131851.png)
